molecular formula C16H24N2O2 B5332545 2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)acetamide

2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)acetamide

Cat. No.: B5332545
M. Wt: 276.37 g/mol
InChI Key: NKQNLRWFBNCUOJ-UHFFFAOYSA-N
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Description

2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)acetamide is an organic compound with a complex structure that includes a phenoxy group, a cyclohexylamine moiety, and an acetamide group

Properties

IUPAC Name

2-[4-[[(2-methylcyclohexyl)amino]methyl]phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-4-2-3-5-15(12)18-10-13-6-8-14(9-7-13)20-11-16(17)19/h6-9,12,15,18H,2-5,10-11H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQNLRWFBNCUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)acetamide typically involves multiple steps:

    Formation of the phenoxy group: This can be achieved by reacting a phenol derivative with an appropriate halogenated acetamide under basic conditions.

    Introduction of the cyclohexylamine moiety: The phenoxyacetamide intermediate is then reacted with 2-methylcyclohexylamine in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenoxyacetic acid derivatives, while reduction could produce cyclohexylamine derivatives.

Scientific Research Applications

2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can facilitate binding to specific sites, while the cyclohexylamine moiety may enhance the compound’s stability and bioavailability. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)ethanol
  • 2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)propanoic acid
  • 2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)butanamide

Uniqueness

2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

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